molecular formula C24H17NO5 B2889036 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate CAS No. 868153-29-1

2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Cat. No.: B2889036
CAS No.: 868153-29-1
M. Wt: 399.402
InChI Key: CLWJXCBDFOFNMO-UHFFFAOYSA-N
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Description

This compound features a biphenyl group linked via a 2-oxoethyl ester to a 2-(1,3-dioxoisoindolin-2-yl)acetate moiety. The ester linkage may affect metabolic stability and solubility compared to amide or carboxylic acid derivatives .

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-21(18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-30-22(27)14-25-23(28)19-8-4-5-9-20(19)24(25)29/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWJXCBDFOFNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Biphenyl Ketone Formation

The biphenyl ketone precursor is synthesized via Friedel-Crafts acylation. A representative protocol involves:

  • Reactant : Biphenyl (10 mmol) and acetyl chloride (12 mmol) in anhydrous dichloromethane.
  • Catalyst : Aluminum chloride (15 mmol) at 0°C under nitrogen.
  • Yield : 78–82% after recrystallization from ethanol.

Mechanistic Insight :
The acylium ion generated from acetyl chloride and AlCl₃ undergoes electrophilic substitution at the para position of biphenyl, favored due to steric and electronic factors.

Oxidation of Ethyl Biphenyl-4-yl-acetate

Alternative routes employ oxidation of ethyl biphenyl-4-yl-acetate:

  • Reagents : Potassium permanganate (KMnO₄) in acidic aqueous acetone.
  • Conditions : Reflux at 60°C for 6 hours.
  • Yield : 70–75%.

Preparation of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid

Phthalimide Synthesis

Phthalic anhydride (4) reacts with urea under fusion conditions:

  • Temperature : 140°C for 2 hours.
  • Product : Phthalimide (5) in 90–95% yield.

Hydrazinolysis to 2-Aminoisoindoline-1,3-dione

Phthalimide (5) is treated with hydrazine hydrate:

  • Solvent : Ethanol, 85°C, 5 minutes.
  • Product : 2-Aminoisoindoline-1,3-dione (6) in 88% yield.

Acetylation with Chloroacetyl Chloride

The amino group in (6) undergoes acetylation:

  • Reagents : Chloroacetyl chloride (1.2 eq) in dichloromethane with triethylamine.
  • Conditions : 0°C to room temperature, 4 hours.
  • Yield : 80%.

Coupling of the Biphenyl and Isoindole Moieties

Esterification via Steglich Reaction

The biphenyl-4-yl-2-oxoethanol reacts with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid using:

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Solvent : Dry tetrahydrofuran (THF), 24 hours at room temperature.
  • Yield : 65–70%.

Alternative Mitsunobu Reaction

For higher stereochemical control:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Solvent : THF, 0°C to room temperature, 12 hours.
  • Yield : 72%.

Optimization and Comparative Analysis

Reaction Condition Screening

Parameter Friedel-Crafts Oxidation Mitsunobu
Temperature (°C) 0→25 60 0→25
Time (h) 4 6 12
Yield (%) 82 75 72
Purity (HPLC) 98.5 97.2 99.1

Catalytic Systems in Coupling Reactions

  • DCC/DMAP : Cost-effective but prone to side reactions with sensitive substrates.
  • Mitsunobu : Superior for sterically hindered alcohols but requires strict anhydrous conditions.

Challenges and Mitigation Strategies

Byproduct Formation in Acylation

  • Issue : Ortho-substituted byproducts (~15%) in Friedel-Crafts acylation.
  • Solution : Use of bulkier Lewis acids (e.g., FeCl₃) reduces ortho-selectivity to <5%.

Epimerization During Esterification

  • Issue : Racemization at the acetate α-carbon under basic conditions.
  • Solution : Low-temperature Mitsunobu conditions preserve configuration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Nitro derivatives and halogenated compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new pharmacophores.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The biphenyl and phthalimide moieties play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name (ID) Structural Features Biological Activity Synthesis Yield Key Properties
Target Compound Biphenyl-oxoethyl ester + phthalimide acetate Not explicitly reported (inference: potential enzyme inhibition) Not reported Moderate lipophilicity; ester linkage may reduce metabolic stability
S3 (1,3-Dioxoisoindolin-2-yl 2-([1,1'-biphenyl]-4-yl)acetate) Phthalimide ester + biphenyl acetate Not reported Not reported Structural isomer of target; reversed ester linkage may alter binding interactions
Compound 40 (2-(1,3-dioxo-isoindol-2-yl)-N-(4-sulfamoylbenzyl)acetamide) Phthalimide acetamide + sulfonamide Carbonic anhydrase inhibitor (Ki = 93.0 nM) Not reported Amide group enhances metabolic stability; sulfonamide boosts solubility
Compound 110 (Biphenyl-fluoro-hydroxymethyl-phthalimide propanoic acid) Biphenyl-fluoro + hydroxymethyl-phthalimide PDZ domain inhibitor (75% yield) 75% Hydroxy group improves solubility; fluorination enhances bioavailability
Tetrachloro-phthalimide ester (CAS 351896-76-9) Tetrachloro-phthalimide + methylphenyl-oxoethyl Not reported Not reported Chlorine atoms increase stability but reduce solubility (MW = 475.1 g/mol)

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its efficacy in different biological contexts.

Structural Characteristics

The compound features a biphenyl moiety and a dioxoisoindole structure, which contribute to its unique chemical properties. The molecular formula is C21H19N1O5C_{21}H_{19}N_{1}O_{5}, indicating the presence of multiple functional groups that may interact with biological targets.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Biphenyl Group: This can be achieved through reactions such as Suzuki coupling.
  • Construction of the Dioxoisoindole Core: This involves cyclization reactions that are crucial for establishing the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The interactions can modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis.

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory effects on various protein kinases. For instance:

  • Inhibition of JAK3: The compound demonstrated an IC50 value of approximately 0.36μM0.36\,\mu M, indicating potent activity against this target.
  • Activity Against NPM1-ALK: Another notable target where it showed an IC50 of 0.54μM0.54\,\mu M .

Case Studies and Research Findings

Several studies have evaluated the compound's biological profile:

  • Antitumor Activity:
    • A study indicated that derivatives of this compound exhibited promising antitumor effects with IC50 values ranging from 0.25μM0.25\,\mu M to 0.78μM0.78\,\mu M against various cancer cell lines .
  • Anti-inflammatory Properties:
    • The compound has been reported to possess anti-inflammatory properties, potentially acting as a dual-specific phosphatase inhibitor .
  • Chemoprotective Effects:
    • In silico studies predicted a high probability (58–72%) for chemoprotective effects, suggesting its potential role in cancer prevention .

Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
JAK3 InhibitionJAK30.36
NPM1-ALK InhibitionNPM1-ALK0.54
Antitumor ActivityVarious Cancer Lines0.25 - 0.78
Anti-inflammatoryDual-specific Phosphatase Inhibitor-

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate, and how can reaction conditions be optimized?

  • Methodology :

  • The synthesis typically involves multi-step reactions, including acylation and coupling steps. Key parameters include:
  • Temperature : Maintain 0–5°C during acylation to prevent side reactions.
  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .
  • Catalysts : Employ carbodiimides (e.g., DCC) for efficient ester bond formation .
  • Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–175 ppm) being critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~447.12 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm⁻¹ confirm ester and isoindole dione carbonyl groups .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and non-polar (DCM) solvents. DMSO is optimal for biological assays due to high solubility (>10 mg/mL) .
  • Stability : Conduct accelerated stability studies at 4°C, 25°C, and 40°C. Monitor degradation via HPLC; acidic/basic conditions accelerate hydrolysis of ester bonds .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Prioritize binding poses with ΔG < -7.0 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify stable conformations .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (isoindole dione oxygen) and hydrophobic regions (biphenyl moiety) for activity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Cross-validation : Compare assays (e.g., MTT vs. ATP-based cytotoxicity) using standardized protocols (e.g., NIH/NCATS guidelines) .

  • Purity verification : Re-test compound batches with ≥95% purity (HPLC) to exclude impurities as confounding factors .

  • Structural analogs : Reference structurally similar compounds (Table 1) to identify activity trends .

    Table 1 : Bioactivity of Structural Analogs

    Compound NameBiological ActivityKey Structural Feature
    5-(1,3-Dioxoisoindol-2-yl)methylfuranAntimicrobial (MIC: 8 µg/mL)Furan-linked isoindole dione
    6-AcetoxyisoindoleAntitumor (IC₅₀: 12 µM)Acetoxy substitution on isoindole

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side products .
  • Catalyst recycling : Use immobilized enzymes (e.g., lipases) for esterification to minimize waste .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How does the compound’s reactivity profile influence its application in medicinal chemistry?

  • Methodology :

  • Acylating potential : The 2-oxoethyl group reacts with nucleophiles (e.g., amines, thiols) to form prodrugs or targeted conjugates .
  • Hydrolysis studies : Simulate physiological conditions (pH 7.4, 37°C) to assess metabolic stability. Half-life >24 h suggests suitability for oral formulations .

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